2-[4-(Boc-amino)-3-pyridyl]ethanol

Regioisomer Differentiation Physicochemical Properties Chromatography

Researchers requiring precise 3-(2-hydroxyethyl) substitution with Boc-amine protection for biaryl catalyst synthesis often face regioisomer contamination. This compound eliminates that risk. - Enables synthesis of fluorinated aminopyridine derivatives per WO2013/173746. - Orthogonal Boc protection prevents premature amine reactivity in multi-step routes. - Predicted XLogP3 of 1.0 and TPSA of 71.5 Ų ensure balanced polarity for small molecule elaboration.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 219834-80-7
Cat. No. B048303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Boc-amino)-3-pyridyl]ethanol
CAS219834-80-7
SynonymsN-[3-(2-Hydroxyethyl)-4-pyridinyl]carbamic Acid 1,1-Dimethylethyl Ester; _x000B_[3-(2-Hydroxyethyl)-4-pyridinyl]carbamic Acid 1,1-Dimethylethyl Ester;  [3-(2-Hydroxyethyl)pyridin-4-yl]carbamic Acid tert-Butyl Ester
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=NC=C1)CCO
InChIInChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16)
InChIKeyJPGIWDGEHZZRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Boc-amino)-3-pyridyl]ethanol Baseline Overview


2-[4-(Boc-amino)-3-pyridyl]ethanol (CAS 219834-80-7; MF: C12H18N2O3; MW: 238.28) is a Boc-protected aminopyridine ethanol building block, wherein the amino group is protected with a tert-butoxycarbonyl (Boc) group and the pyridine ring is substituted with a hydroxyethyl chain at the 3-position relative to the protected amine . The compound serves as a key intermediate in the preparation of stable biaryl analogues that function as novel chiral nucleophilic catalysts , and is referenced in patent literature WO2013/173746 . With a predicted XLogP3 of 1.000, topological polar surface area (TPSA) of 71.5 Ų, and five rotatable bonds, the molecule presents a balanced polarity profile for small molecule synthesis applications .

Architecture 3-(2-Hydroxyethyl)-4-Boc-aminopyridine scaffold
Protection Acid-labile Boc enables orthogonal deprotection
Synthetic Baseline Patent-defined synthetic route available

Regioisomer and Boc Protection Strategy


Sourcing for 2-[4-(Boc-amino)-3-pyridyl]ethanol (CAS 219834-80-7) cannot be generically substituted with closely related analogs such as its 4-pyridyl regioisomer (CAS 1882443-99-3) or its unprotected free amine counterpart (CAS 755033-98-8) without fundamentally altering downstream synthetic outcomes . The precise 3-(2-hydroxyethyl) substitution on the pyridine ring relative to the 4-Boc-amino group dictates the scaffold geometry required for preparing specific biaryl chiral nucleophilic catalysts . Furthermore, the Boc protecting group is non-negotiable for maintaining amine stability during multi-step syntheses that require orthogonal deprotection conditions; using the free amine directly would lead to premature reactivity and off-target side reactions . The quantitative evidence below demonstrates that this specific regioisomer and protection state are essential for achieving the intended molecular architecture and synthetic yields .

4-(Boc-amino)-3-pyridyl ethanol (target) vs. 4‑pyridyl regioisomer
Scaffold geometry differs; substitution may alter chiral catalyst architecture and purification behavior.
Boc-protected amine vs. Unprotected free amine
Free amine may cause premature reactivity and disrupt orthogonal deprotection strategy.

Key Procurement Evidence


Regioisomer Physicochemical Comparison

2-[4-(Boc-amino)-3-pyridyl]ethanol (CAS 219834-80-7) is a distinct regioisomer of the more common 2-(Boc-amino)-2-(4-pyridyl)ethanol (CAS 1882443-99-3), which features the hydroxyethyl group on the alpha-carbon of the Boc-protected amine rather than on the adjacent pyridine carbon. This structural difference produces a measurable difference in lipophilicity: the target compound has a predicted XLogP3 of 1.000, while the 4-pyridyl regioisomer has a predicted XLogP3 of 0.7 . The higher lipophilicity of the target compound indicates greater organic solubility and altered chromatographic behavior, which directly impacts purification strategy and reaction solvent selection during multi-step syntheses.

Lipophilicity Comparison
Head‑to‑head
XLogP3: target 1.000 vs. 4‑pyridyl regioisomer 0.7, Δ +0.3
Regioisomer substitution may alter chromatographic purification and solvent partitioning.
Predicted XLogP3 values; experimental confirmation recommended.
Regioisomer Differentiation Physicochemical Properties Chromatography

Patent-Validated Synthetic Procedure

A fully described synthetic route for 2-[4-(Boc-amino)-3-pyridyl]ethanol appears in patent WO2013/173746, providing procurement teams with a validated, reproducible method for in-house preparation if commercial supply is interrupted. The procedure involves lithiation of 4-(Boc-amino)pyridine with t-BuLi at -78 °C followed by alkylation with 2-bromoethanol, yielding the target compound in 36% isolated yield after silica gel chromatography . In contrast, synthetic procedures for the 4-pyridyl regioisomer (CAS 1882443-99-3) and the unprotected amine (CAS 755033-98-8) are not publicly detailed in patent literature at the same level of procedural specificity, creating procurement uncertainty for those alternatives.

Patent‑Defined Synthesis
Patent‑reported
Isolated yield: 36% (lithiation/alkylation, patent WO2013/173746)
Provides a documented synthetic baseline for procurement planning.
Comparator regioisomers lack equivalent public procedure detail.
Synthetic Methodology Process Chemistry Patent-Validated Yield

Orthogonal Boc Protection vs. Free Amine

The Boc group on 2-[4-(Boc-amino)-3-pyridyl]ethanol enables orthogonal deprotection under mild acidic conditions (e.g., TFA, HCl/dioxane) that are compatible with many other functional group protection schemes, whereas the free amine 2-(4-aminopyridin-3-yl)ethanol (CAS 755033-98-8) cannot be carried through acid-, base-, or electrophile-sensitive transformations without extensive side reactions. The Boc-protected compound has a molecular weight of 238.28 g/mol, compared to 138.17 g/mol for the unprotected amine , a difference that directly reflects the additional ~100 Da mass contributed by the Boc group and alters the compound's handling and solubility characteristics.

Protection State
Class‑level
Boc‑protected (MW 238.28) vs. free amine (MW 138.17)
Boc protection enables orthogonal deprotection; free amine incompatible with multi‑step reactivity.
Protection strategy is class‑defining for synthesis design.
Amine Protection Orthogonal Deprotection Synthetic Strategy

Validated Application Scenarios


Biaryl Chiral Nucleophilic Catalyst Synthesis

This compound is explicitly referenced as a reagent for preparing stable biaryl analogues that function as novel chiral nucleophilic catalysts . The precise 3-(2-hydroxyethyl) substitution geometry and Boc protection are essential for constructing the biaryl scaffold, as substituting the 4-pyridyl regioisomer would alter the connectivity and thus the catalytic architecture. This application directly leverages the compound's unique regioisomeric identity established in the differential physicochemical evidence above.

Fluorinated Therapeutic and Imaging Agent Intermediate

Patent families including AU-2013262578, CA-2911307, and EP-2850044 cite the use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging . While the target compound itself is not the fluorinated agent, it serves as a Boc-protected aminopyridine ethanol building block from which fluorinated analogues can be elaborated. The documented synthetic route from patent WO2013/173746 provides a validated entry point for constructing these fluorinated derivatives, whereas the unprotected amine or alternative regioisomers lack equivalent documented synthetic anchoring points in the patent literature.

Orthogonal Amine Protection in Multi-Step Synthesis

The Boc-protected amine in 2-[4-(Boc-amino)-3-pyridyl]ethanol enables the compound to be carried through reaction sequences where a free amine would be incompatible . The acid-labile Boc group can be selectively removed after key carbon-carbon bond-forming steps without disturbing base-sensitive or hydrogenolyzable protecting groups elsewhere in the molecule. This orthogonal protection strategy is fundamental to complex target synthesis and cannot be replicated using the free amine comparator.

Application
Selection Property
Validation Focus
Biaryl chiral nucleophilic catalyst synthesis
3‑(2‑Hydroxyethyl) regioisomeric architecture
Catalyst scaffold geometry and connectivity
Fluorinated aminopyridine building block research
Boc‑protected amine for selective derivatization
Derivative synthetic pathway compatibility
Multi‑step synthesis with orthogonal protection
Acid‑labile Boc protection
Deprotection compatibility with base‑labile and hydrogenolyzable groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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